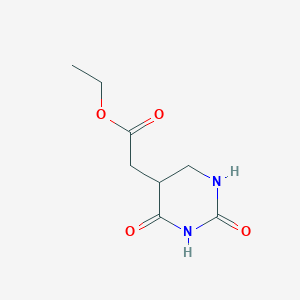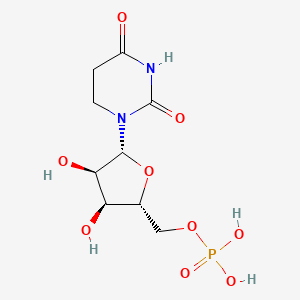
3-Isobutyl-1-methylxanthine; Isobutylmethylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- is a chemical compound belonging to the purine family It is structurally related to xanthine derivatives, which are known for their biological activity and presence in various organisms
準備方法
The synthesis of 1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- involves several steps. One common method includes the alkylation of a purine derivative with an appropriate alkyl halide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the alkylation process, followed by purification steps such as recrystallization to obtain the desired product .
化学反応の分析
1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a component in drug formulations.
作用機序
The mechanism of action of 1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biological research .
類似化合物との比較
1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- can be compared with other similar compounds, such as:
Xanthine: A purine base found in many organisms, known for its role in the degradation of purine nucleotides.
Theophylline: A xanthine derivative used as a bronchodilator in the treatment of respiratory diseases.
Caffeine: Another xanthine derivative, widely known for its stimulant effects on the central nervous system .
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
特性
分子式 |
C10H13N4O2+ |
|---|---|
分子量 |
221.24 g/mol |
IUPAC名 |
1-methyl-3-(2-methylpropyl)purin-3-ium-2,6-dione |
InChI |
InChI=1S/C10H13N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3/q+1 |
InChIキー |
XXLJFPCTBCXYJP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[N+]1=C2C(=NC=N2)C(=O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12R,15S,21R,22S)-21-[[(2S)-6-amino-2-[[(3R,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12360437.png)
![(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B12360443.png)

![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate](/img/structure/B12360453.png)
![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)



![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)


